rac Indapamide-N-(sulfonamido) Sulfate
Overview
Description
rac Indapamide-N-(sulfonamido) Sulfate: is a compound with the molecular formula C16H16ClN3O6S2 and a molecular weight of 445.90 g/mol . It is primarily used in proteomics research . This compound is a derivative of indapamide, a well-known sulfonamide diuretic used in the treatment of hypertension .
Preparation Methods
The synthesis of rac Indapamide-N-(sulfonamido) Sulfate involves several steps, starting from the base compound indapamide. The synthetic route typically includes the following steps:
Sulfonation: Indapamide undergoes sulfonation to introduce the sulfonamido group.
Sulfation: The sulfonamido derivative is then subjected to sulfation to form the sulfate ester.
The reaction conditions for these steps generally involve the use of strong acids and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
rac Indapamide-N-(sulfonamido) Sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Scientific Research Applications
rac Indapamide-N-(sulfonamido) Sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: As a derivative of indapamide, it is studied for its potential therapeutic effects, particularly in the treatment of hypertension.
Industry: It is used in the development of new chemical processes and materials
Mechanism of Action
The mechanism of action of rac Indapamide-N-(sulfonamido) Sulfate involves its interaction with specific molecular targets. As a sulfonamide derivative, it likely inhibits certain enzymes or receptors involved in cellular processes. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of ion channels and transporters .
Comparison with Similar Compounds
rac Indapamide-N-(sulfonamido) Sulfate can be compared with other sulfonamide derivatives, such as:
Indapamide: The parent compound, used as a diuretic and antihypertensive agent.
Hydrochlorothiazide: Another sulfonamide diuretic with similar therapeutic uses.
Furosemide: A loop diuretic with a different mechanism of action but similar clinical applications.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and research applications .
Properties
IUPAC Name |
[2-chloro-5-[(2-methyl-2,3-dihydroindol-1-yl)carbamoyl]phenyl]sulfonylsulfamic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S2/c1-10-8-11-4-2-3-5-14(11)20(10)18-16(21)12-6-7-13(17)15(9-12)27(22,23)19-28(24,25)26/h2-7,9-10,19H,8H2,1H3,(H,18,21)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFINQVOKAXDCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675973 | |
Record name | {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219174-77-2 | |
Record name | {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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